molecular formula C26H42N4O2 B1276382 N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide CAS No. 42774-15-2

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide

Cat. No.: B1276382
CAS No.: 42774-15-2
M. Wt: 442.6 g/mol
InChI Key: OYNOCRWQLLIRON-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, enhancing the stability and functionality of these interactions. For instance, it has been shown to improve the stability of nylon melt, thereby enhancing the processability of nylon and reducing the fiber breakage rate . The compound’s interactions with biomolecules are primarily stabilizing, which helps in maintaining the integrity of the biochemical reactions it is involved in.

Cellular Effects

The effects of 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- on various types of cells and cellular processes are profound. It influences cell function by stabilizing cell signaling pathways, gene expression, and cellular metabolism. The compound’s stabilizing properties help in maintaining the proper functioning of cells, ensuring that cellular processes are carried out efficiently . This stabilization is crucial for the overall health and functionality of cells.

Molecular Mechanism

At the molecular level, 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- exerts its effects through binding interactions with biomolecules. It acts as a stabilizer, enhancing the stability of enzymes and proteins it interacts with. This stabilization can lead to enzyme inhibition or activation, depending on the specific biochemical context . Additionally, the compound can influence gene expression by stabilizing the transcriptional machinery, ensuring that genes are expressed correctly and efficiently.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- change over time. The compound is known for its long-term stability, which makes it an excellent candidate for studies involving prolonged exposure . Its stability ensures that it does not degrade quickly, maintaining its effectiveness over extended periods. This property is particularly useful in in vitro and in vivo studies, where long-term effects on cellular function can be observed.

Dosage Effects in Animal Models

The effects of 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- vary with different dosages in animal models. At lower doses, the compound exhibits stabilizing effects on cellular processes without causing any adverse effects . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. Threshold effects are observed, where the compound’s beneficial effects plateau, and any further increase in dosage leads to toxicity.

Metabolic Pathways

1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s stabilizing properties extend to metabolic pathways, ensuring that metabolic reactions proceed efficiently and effectively. This interaction with metabolic pathways is crucial for maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- is transported and distributed efficiently. It interacts with transporters and binding proteins, facilitating its movement within the cellular environment . The compound’s localization and accumulation are influenced by these interactions, ensuring that it reaches its target sites effectively.

Subcellular Localization

The subcellular localization of 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its stabilizing effects precisely where they are needed, enhancing its overall efficacy.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Properties

IUPAC Name

1-N,3-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O2/c1-23(2)13-19(14-24(3,4)29-23)27-21(31)17-10-9-11-18(12-17)22(32)28-20-15-25(5,6)30-26(7,8)16-20/h9-12,19-20,29-30H,13-16H2,1-8H3,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNOCRWQLLIRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3CC(NC(C3)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068417
Record name N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide
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Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,3-Benzenedicarboxamide, N1,N3-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
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CAS No.

42774-15-2
Record name N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide
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Record name N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide
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Record name 1,3-Benzenedicarboxamide, N1,N3-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
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Record name N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide
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Record name N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide
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Record name N1,N3-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ISOPHTHALAMIDE
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Q & A

Q1: What is the role of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide in copolyamide composites?

A: N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide acts as a stabilizer in copolyamide composites. While the exact mechanism is not detailed in the provided abstracts, the inclusion of this compound contributes to the enhanced thermal stability and flow properties of the resulting composites. [, ]

Q2: How does the addition of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide affect the material properties of copolyamide 6T composites?

A2: The incorporation of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide in copolyamide 6T composites contributes to several beneficial material properties. These include:

  • Improved flame retardancy: This suggests the compound may interfere with combustion processes, enhancing the fire safety of the material. []
  • Enhanced tensile strength: The addition of this compound likely improves the material's resistance to breaking under tension. [, ]
  • Increased fluidity: This suggests improved processability of the molten composite during manufacturing. [, ]
  • Lower water absorption: This characteristic is beneficial for applications where moisture sensitivity is a concern. [, ]

Q3: Are there specific applications where the use of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide containing copolyamide composites is particularly advantageous?

A3: The research suggests that the improved properties of these composites make them well-suited for demanding applications such as:

  • Electronics and electrical appliances: The enhanced flame retardancy and low water absorption are beneficial in these applications. [, ]
  • LED technology: The material properties align well with the requirements of LED manufacturing. [, ]
  • Automotive industry: The combination of high strength, thermal stability, and low water absorption makes these composites suitable for automotive components. [, ]
  • Aerospace and military applications: The demanding performance requirements of these sectors often necessitate materials with the enhanced properties provided by this compound. [, ]

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